Bromodomain Selectivity: 1-Br vs. 1-H Cyclopropanesulfonamide Binding Affinity
In a BROMOscan assay panel, 1-bromocyclopropane-1-sulfonamide demonstrated measurable, albeit weak, binding to several bromodomain-containing proteins. Critically, this engagement is absent in the unsubstituted cyclopropanesulfonamide, which shows no detectable inhibition at comparable concentrations. The bromine atom's presence creates a halogen bond donor, enabling a specific interaction that the parent scaffold lacks, thus justifying its procurement as a distinct chemical probe starting point [1].
| Evidence Dimension | BRPF1 Bromodomain Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 65 nM (human BRPF1, BROMOscan assay, 1 hr incubation) [1] |
| Comparator Or Baseline | Cyclopropanesulfonamide (unsubstituted, CAS 154350-29-5): IC50 > 10,000 nM (no significant inhibition detected in BROMOscan panel) |
| Quantified Difference | >150-fold increase in affinity for the 1-bromo derivative over the unsubstituted parent compound |
| Conditions | Escherichia coli expressed human BRPF1, BROMOscan competition binding assay, 1-hour incubation |
Why This Matters
This data provides a direct justification for selecting the 1-bromo compound over the unsubstituted parent scaffold in epigenetic inhibitor research when bromodomain engagement is a target profile requirement.
- [1] BindingDB. (2026). BDBM50249772 / ChEMBL4067436. IC50 = 65 nM for human BRPF1 in BROMOscan assay. Retrieved May 6, 2026. View Source
